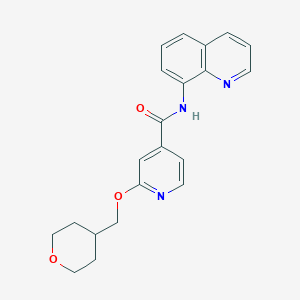

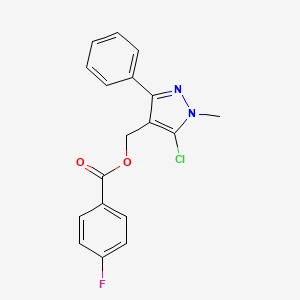

![molecular formula C11H11N3O3 B2516196 6-羟基-2-苯基二氢-1H,5H-吡唑并[1,2-a][1,2,4]三唑-1,3(2H)-二酮 CAS No. 696656-68-5](/img/structure/B2516196.png)

6-羟基-2-苯基二氢-1H,5H-吡唑并[1,2-a][1,2,4]三唑-1,3(2H)-二酮

描述

Synthesis Analysis

The synthesis of pyrazolo[1,2-a][1,2,4]triazole derivatives has been explored in various studies. In one such study, researchers synthesized 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives by reacting (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones. This reaction yielded high to excellent results in terms of product yield and reaction time. The structures of the synthesized compounds were characterized using spectral data from IR, 1H NMR, and 13C NMR, and were further supported by theoretical results obtained through Density Functional Theory (DFT) .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was analyzed using DFT, which helped in optimizing the structures and computing the energies and vibrational frequencies. The IR and 1H NMR shielding tensors were also calculated theoretically and showed excellent agreement with the experimental data. This indicates that the theoretical methods used were reliable for predicting the molecular structure of the synthesized pyrazolo[1,5-a]pyrimidine derivatives .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,2-a][1,2,4]triazole derivatives can be inferred from the regioselective alkylation of related compounds. For instance, the alkylation of 1H-6-methyl-3-phenyl-pyrazolo[5,1-c][1,2,4]triazole and its ethoxycarbonyl derivative led to 1-N-alkylated products. This reaction was confirmed by NMR spectroscopy and mass spectrometry, indicating a preference for N-alkylation in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,2-a][1,2,4]triazole derivatives are crucial for their potential applications. The study of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles revealed the optimal conditions for their synthesis and confirmed the structure of the chemical transformation products. The physical properties were recorded, and molecular docking studies were conducted to assess the biological potential of these compounds. The docking studies targeted 14-α-demethylase lanosterol, suggesting a probability of the synthesized compounds affecting the enzyme's activity, which is relevant for antifungal applications .

科学研究应用

催化与合成

6-羟基-2-苯基二氢-1H,5H-吡唑并[1,2-a][1,2,4]三唑-1,3(2H)-二酮衍生物的一个重要应用领域涉及催化和合成。Shaterian 和 Kangani (2013) 在无溶剂条件下使用碱性离子液体作为催化剂合成了吡唑并[1,2-a][1,2,4]三唑-1,3-二酮衍生物。这种方法突出显示了这些衍生物在绿色化学和高效催化过程中的应用 (Shaterian & Kangani, 2013).

药物研究中的合成

在药物研究中,这些衍生物被用于合成各种化合物。Gupta、Saluja 和 Khurana (2016) 通过 DBU 介导的一锅反应实现了羟基吡唑并[1,2-a][1,2,4]三唑的合成,证明了该化合物在合成潜在药学相关化合物中的用途 (Gupta, Saluja, & Khurana, 2016).

抗癌研究

6-羟基-2-苯基二氢-1H,5H-吡唑并[1,2-a][1,2,4]三唑-1,3(2H)-二酮的衍生物也因其潜在的抗癌特性而受到研究。Nejat、Mahjoub、Hekmatian、Javidi 和 Babashah (2018) 合成了一系列这些衍生物,并研究了它们对人乳腺癌细胞系的细胞毒性作用,证明了它们在癌症治疗中的潜在应用 (Nejat et al., 2018).

未来方向

属性

IUPAC Name |

6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-9-6-12-10(16)14(11(17)13(12)7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDWYHLIHMAPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2N1C(=O)N(C2=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333485 | |

| Record name | 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione | |

CAS RN |

696656-68-5 | |

| Record name | 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

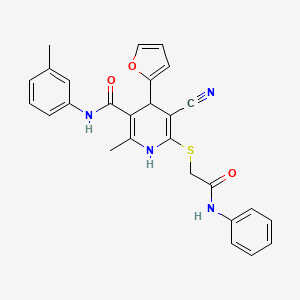

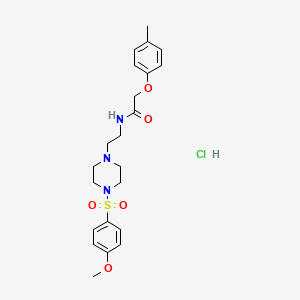

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)

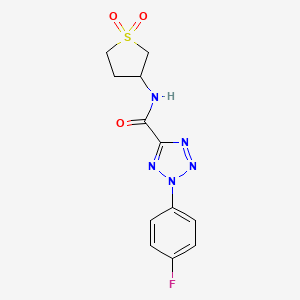

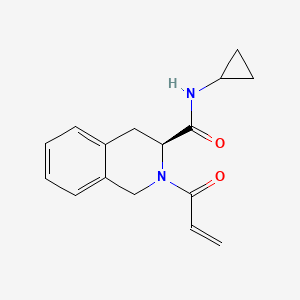

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)

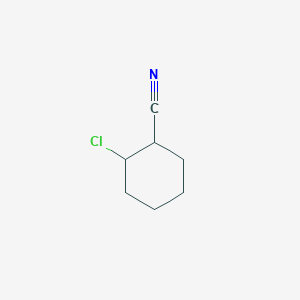

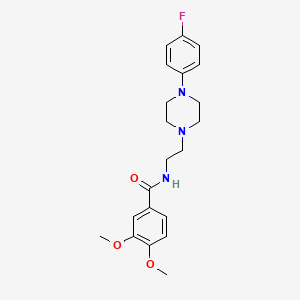

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B2516127.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)